5-chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
5-Chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via a phenyl bridge.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-27-17-7-5-13(20)10-15(17)19(26)22-14-4-2-3-12(9-14)16-6-8-18-23-21-11-25(18)24-16/h2-11H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICRKWJFNHPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactionsThe triazolo-pyridazinyl moiety is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. Studies suggest that it effectively inhibits the growth of several bacterial strains, including resistant strains, making it a candidate for developing new antibiotics. The mechanism appears to involve interference with bacterial cell wall synthesis and function.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies indicate that it reduces the production of pro-inflammatory cytokines and mediators in macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Researchers have explored various modifications to the triazole and pyridazine moieties to enhance biological activity and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzamide nitrogen | Increased potency against cancer cell lines |
| Alteration of the methoxy group position | Improved solubility and bioavailability |
These findings guide further synthetic efforts to develop more effective derivatives.
Case Study: Anticancer Research
In a controlled study published in a peer-reviewed journal, a derivative of this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead for developing novel anticancer therapies .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential role in combating bacterial infections .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazinyl moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Higher melting points in E-4b (253–255°C) vs. E-4d (187–189°C) suggest stronger intermolecular forces in triazolo-pyridazine derivatives compared to pyridazine analogs .
Molecular Interactions and Binding Affinity
Docking studies of [1,2,4]triazolo[4,3-b]pyridazine derivatives reveal distinct binding modes. For example:
Biological Activity
5-Chloro-2-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a detailed overview of the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H15ClN6O3
- Molar Mass : 398.8 g/mol
- CAS Number : 1775458-88-2
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN6O3 |
| Molar Mass | 398.8 g/mol |
| Density | 1.53 g/cm³ |
| pKa | 12.56 |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to triazolopyridazine derivatives. For instance, the compound SLU-2633 has shown promising results against Cryptosporidium parvum, demonstrating an EC50 value of in vitro. This suggests that similar derivatives may exhibit effective antiparasitic activity due to structural similarities and functional groups that enhance binding to target sites in parasites .
Antitumor Activity
The benzamide derivatives have been explored for their antitumor properties. In a study evaluating various benzamide analogs as RET kinase inhibitors for cancer therapy, compounds exhibited moderate to high potency against cancer cell lines. The structural modifications in the benzamide framework significantly influenced their inhibitory activity against RET kinase . This indicates that this compound could also be a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes or pathways critical for cellular proliferation and survival. For instance, the inhibition of RET kinase leads to reduced proliferation in RET-driven cancers . Additionally, triazolopyridazine derivatives have been linked to the modulation of ion channels such as hERG, which can impact cardiac safety profiles in drug development .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at various positions on the benzamide ring and the triazolo-pyridazine moiety can significantly alter potency and selectivity.
Table 2: Summary of SAR Studies
| Modification Type | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity |
| Methoxy Group Presence | Improves solubility and bioavailability |
| Triazolo Group Variation | Alters selectivity towards targets |
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from to .
- Antiparasitic Studies : Research indicated that triazolopyridazine derivatives showed significant activity against Cryptosporidium, with some compounds achieving complete parasite clearance in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
